molecular formula C19H25N3O3 B2423515 N-(4-ethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 848066-19-3

N-(4-ethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No. B2423515
CAS RN: 848066-19-3
M. Wt: 343.427
InChI Key: VRUFBVWBLGZXSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide, also known as EMD-57231, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of spirocyclic amides and has been shown to have promising biological activities.

Scientific Research Applications

Supramolecular Arrangements

This compound and its derivatives, specifically the cyclohexane-5-spirohydantoin derivatives, are studied for their supramolecular arrangements. Investigations into the relationship between molecular structure and crystal structure have revealed distinct types of structures formed by interactions between hydantoin rings. These structures are categorized as Type I and Type II, formed by dimers and ribbons respectively (Graus et al., 2010).

Antiviral Activity

Derivatives of this compound, particularly the spirothiazolidinone compounds, have shown promising antiviral activity. Specific derivatives exhibited strong activity against influenza A/H3N2 virus, and human coronavirus 229E, indicating the versatility of the spirothiazolidinone scaffold in developing new classes of antiviral molecules (Apaydın et al., 2020).

Anticonvulsant Agents

Research has also explored the anticonvulsant activities of 1,3-diazaspiro[4.5]decane-2,4-dione derivatives. These studies focus on understanding the structure–activity relationship for anticonvulsant activity, with several compounds showing significant protective effects on seizures compared to standard drugs (Madaiah et al., 2012).

Antimicrobial Properties

Ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates, a novel series synthesized from this compound, have been screened for antimicrobial activities against a spectrum of clinically isolated microorganisms. This highlights the potential of these derivatives as antibacterial and antifungal agents (Thanusu et al., 2011).

Anti-Inflammatory and Antioxidant Applications

N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and related derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. Certain compounds have exhibited good efficacy in various assays, indicating their potential for therapeutic applications (Koppireddi et al., 2013).

properties

IUPAC Name

N-(4-ethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-3-14-4-6-15(7-5-14)20-16(23)12-22-17(24)19(21-18(22)25)10-8-13(2)9-11-19/h4-7,13H,3,8-12H2,1-2H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUFBVWBLGZXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3(CCC(CC3)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.